N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl ring, a tetrahydro-1,3,5-triazine ring, and a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cycloheptyl and tetrahydro-1,3,5-triazine intermediates. These intermediates are then reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methoxybenzene-1-sulfonamide
- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Uniqueness
Compared to similar compounds, N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H23FN4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H23FN4O2S/c17-13-7-9-15(10-8-13)24(22,23)20-16-18-11-21(12-19-16)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H2,18,19,20) |
InChI Key |
ZTTTUJJQIJOOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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